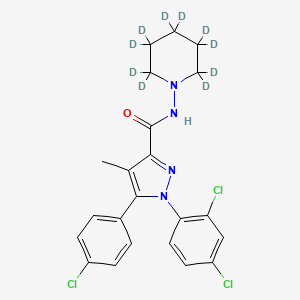

Rimonabant-d10

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

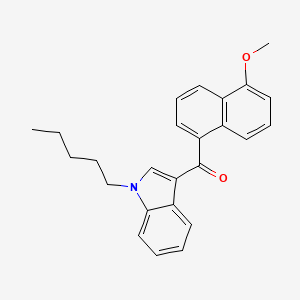

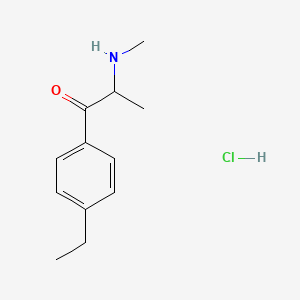

利莫那班-d10 是利莫那班的氘标记版本,利莫那班是一种选择性的大麻素受体 1 (CB1) 拮抗剂。 该化合物主要用作内标,用于各种分析应用中利莫那班的定量,例如气相色谱-质谱 (GC-MS) 和液相色谱-质谱 (LC-MS) 。 氘标记有助于在分析过程中将利莫那班-d10 与其非标记对应物区分开来。

作用机制

利莫那班-d10 与其非标记对应物一样,充当大麻素受体 1 (CB1) 的拮抗剂。 通过阻断 CB1 受体,它降低了内源性大麻素系统的活性,内源性大麻素系统参与调节食欲、能量平衡和代谢过程。 这种作用机制使利莫那班-d10 可用于研究 CB1 受体拮抗作用对各种生理和病理状况的影响 .

生化分析

Biochemical Properties

Rimonabant-d10, like Rimonabant, is a highly potent, brain-penetrating, and selective central cannabinoid receptor (CB1) antagonist . It interacts with the CB1 receptor, showing a Ki value of 1.8 nM . Additionally, this compound also inhibits Mycobacterial membrane protein Large 3 (MMPL3) .

Cellular Effects

Rimonabant has been shown to have significant effects on various types of cells. For instance, in studies involving porcine retinal Müller glial cells, Rimonabant inhibited TGF-β2 induced contraction of collagen matrices by these cells . This effect was concentration-dependent, with significant inhibition of contraction observed at certain concentrations . Rimonabant also significantly decreased the expression of α-SMA fibers in stress fibers of the TGF-β2 stimulated porcine MG cells .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Rimonabant. Rimonabant is a specific CB1 cannabinoid receptor antagonist . The endocannabinoid system, which includes the CB1 receptor, plays a significant role in appetitive drive and associated behaviors . Therefore, the attenuation of the activity of this system by this compound could have therapeutic benefits in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system .

Dosage Effects in Animal Models

In animal models, Rimonabant has shown significant effects. For instance, Rimonabant has been shown to reduce body weight in a mouse model of diet-induced obesity when administered at a dose of 10 mg/kg in the drinking water

Metabolic Pathways

Rimonabant has been linked to the endocannabinoid system, which plays a significant role in metabolism

Subcellular Localization

Given its similarity to Rimonabant, it is likely that it localizes to the same areas as Rimonabant, which is known to be an inverse agonist for the cannabinoid receptor CB1

准备方法

合成路线和反应条件

利莫那班-d10 的合成涉及将氘原子掺入利莫那班分子中。 常见的合成路线包括以下步骤:

吡唑环的形成: 合成从在三乙胺等碱存在下,用 4-氯苯肼与 2,4-二氯苯甲酰氯反应形成吡唑环开始。

哌啶环的引入: 然后,将吡唑中间体与 1-溴-2,2’,3,3’,4,4’,5,5’,6,6’-氘标记哌啶在碱存在下反应,形成最终产物利莫那班-d10.

工业生产方法

利莫那班-d10 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 在整个合成过程中,使用氘标记试剂和溶剂对于保持氘标记至关重要 .

化学反应分析

反应类型

利莫那班-d10 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。

还原: 可以进行还原反应以修饰分子内的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺 .

科学研究应用

利莫那班-d10 具有多种科学研究应用,包括:

分析化学: 用作 GC-MS 和 LC-MS 中的内标,用于利莫那班的定量。

药理学: 通过提供稳定的同位素标记参考,有助于研究利莫那班的药代动力学和代谢。

神经科学: 用于与内源性大麻素系统及其在各种生理过程中的作用相关的研究。

肥胖和代谢性疾病: 研究其在治疗肥胖和相关代谢性疾病方面的潜在治疗作用

相似化合物的比较

类似化合物

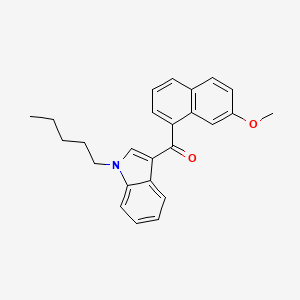

利莫那班: 利莫那班-d10 的非标记版本,用于类似的研究目的。

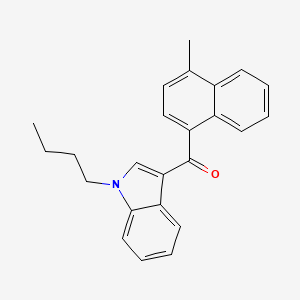

AM251: 另一种具有类似药理特性的 CB1 受体拮抗剂。

TM38837: 一种新型 CB1 拮抗剂,其脑渗透性有限,可降低精神疾病副作用的风险.

独特性

利莫那班-d10 的独特性在于其氘标记,这在分析应用中具有明显的优势。 氘原子有助于将该化合物与其非标记对应物区分开来,从而在各种研究中实现更准确的定量和分析 .

属性

IUPAC Name |

5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPYUJPEARBJL-ODKVXHBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)